3-amino-N-decylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-amino-N-decylbenzamide |
InChI |
InChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-13-19-17(20)15-11-10-12-16(18)14-15/h10-12,14H,2-9,13,18H2,1H3,(H,19,20) |
InChI Key |
GCPFDVJWBVLKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Amino N Decylbenzamide and Its Analogues
Retrosynthetic Analysis of 3-Amino-N-Decylbenzamide
A retrosynthetic analysis of this compound identifies two primary disconnection points. The most logical disconnection is at the amide bond (C-N bond), which simplifies the target molecule into two readily available or easily synthesizable precursors: 3-aminobenzoic acid and decylamine. A second disconnection involves the C-N bond of the amino group on the aromatic ring, leading to a precursor such as 3-nitro-N-decylbenzamide.
This second approach is often preferred in practice. It involves forming the stable amide bond first, followed by the transformation of a nitro group into the desired amino group. This strategy avoids potential complications of the free amino group on the benzoic acid precursor interfering with the amide coupling reaction. The synthesis, therefore, typically proceeds by first preparing N-decyl-3-nitrobenzamide, which is then reduced to yield the final product, this compound.
Classical Amide Coupling Reactions for N-Decylbenzamide Formation
The formation of the amide bond is a cornerstone of this synthesis, typically achieved by coupling a carboxylic acid with an amine. nih.gov Direct condensation is often slow and inefficient. mychemblog.com Therefore, the carboxylic acid is usually activated to facilitate the reaction. mychemblog.com
Carboxylic Acid Activation Strategies (e.g., HATU-mediated coupling)
A variety of reagents have been developed to activate carboxylic acids for amide bond formation. nih.gov One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mychemblog.comyoutube.com HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine.
The general mechanism for HATU-mediated coupling involves the deprotonation of the carboxylic acid by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a carboxylate anion. youtube.com This anion then attacks the HATU reagent to generate an active ester. youtube.com The amine can then react with this active ester to form the desired amide. youtube.com This method is favored for its high yields, mild reaction conditions, and low rates of side reactions. youtube.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Activating Group |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | O-acylisourea |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | O-acylisourea |
| DCC | Dicyclohexylcarbodiimide | O-acylisourea |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea |
Amine Reactivity and N-Decylamine Incorporation
N-decylamine is a primary alkylamine and serves as the nucleophile in the amide coupling reaction. Its long alkyl chain imparts lipophilicity to the final molecule. The reactivity of n-decylamine is typical for a primary amine, readily attacking the activated carboxylic acid derivative to form the amide bond. The reaction is generally carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). fishersci.co.uk The presence of a base is crucial to neutralize the acid formed during the reaction and to drive the equilibrium towards the product. mychemblog.com
Introduction of the Amino Group at the Meta Position
The final key step in the synthesis is the introduction of the amino group at the meta-position of the benzamide (B126) ring. This is most commonly achieved through the reduction of a nitro group precursor.
Strategies for Regioselective Amination of Benzamide Precursors
Direct amination of the benzamide ring is challenging. A more controlled and widely used approach is to introduce a nitro group, which can then be reduced to an amine. The synthesis of the precursor, N-decyl-3-nitrobenzamide, can be accomplished by the reaction of 3-nitrobenzoyl chloride with decylamine. This precursor is also commercially available. sigmaaldrich.com
Reduction of Nitro Precursors to Amino Benzamides
The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose. researchgate.netorganic-chemistry.org The choice of reagent is often dictated by the presence of other functional groups in the molecule. For the reduction of N-decyl-3-nitrobenzamide, common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas. wikipedia.org Metal-based reductions using reagents such as iron, zinc, or tin in the presence of an acid are also effective. wikipedia.orgorganic-chemistry.org These methods are generally high-yielding and chemoselective, leaving the amide bond intact. researchgate.net
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Comments |
| H₂, Pd/C | Catalytic hydrogenation | Common and efficient method. |
| Fe, HCl | Metal in acidic medium | Classical and cost-effective. |
| Zn, CH₃COOH | Metal in acidic medium | Effective for many substrates. |
| SnCl₂, HCl | Metal salt in acidic medium | Mild reducing agent. |
One-Pot and Expedited Synthetic Approaches for Amino-Substituted N-Alkylbenzamides
One-pot and multicomponent reactions (MCRs) are highly valued in the synthesis of N-alkylbenzamides for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single step. These methods reduce the need for intermediate purification, saving time and resources.
Multicomponent Reactions (MCRs): The Ugi and Passerini reactions are cornerstone MCRs for generating amide libraries.
The Ugi Four-Component Reaction (Ugi-4CR): This versatile reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnih.gov For the synthesis of 3-amino-N-alkylbenzamide analogues, a suitably protected 3-aminobenzaldehyde (B158843) or 3-aminobenzoic acid could be used as one of the components. The reaction is known for its high functional group tolerance and is widely used for creating diverse compound libraries. nih.govchim.ityoutube.comresearchgate.net The Ugi reaction can be optimized for various conditions, including the use of microwave irradiation to accelerate the process. nih.govresearchgate.net
The Passerini Three-Component Reaction: As one of the oldest isocyanide-based MCRs, the Passerini reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgnih.govsynarchive.comwikiwand.commdpi.com This reaction offers a rapid route to functionalized amides and is valuable for generating libraries of compounds for biological screening. nih.govwikiwand.com
The table below illustrates a generalized Ugi reaction scheme that can be adapted for synthesizing derivatives of this compound.
| Component | Example Reactant for this compound Analogue Synthesis | Role in Reaction |
| Amine | Decylamine | Forms the N-decyl portion of the final amide |
| Aldehyde | 3-(tert-butoxycarbonylamino)benzaldehyde | Provides the 3-aminobenzoyl backbone (protected) |
| Carboxylic Acid | Acetic Acid | Provides the acyl group |
| Isocyanide | tert-Butyl isocyanide | Participates in the key C-C bond formation |
| Product | Protected this compound derivative | α-acetamido carboxamide product |
Other Expedited Methods: Beyond MCRs, direct amidation methods using coupling reagents are common. The use of catalysts like pyridine-based PNN–ruthenium pincer complexes enables the direct synthesis of primary amides from alcohols and ammonia, representing a clean, atom-economical process. nih.gov While this specific example yields primary amides, similar catalytic systems can be adapted for secondary amide formation. The reaction of acid chlorides with amines is also a highly efficient and widely used method for amide bond formation. hud.ac.uk
Parallel Synthesis and Library Generation of this compound Derivatives for SAR Studies
To effectively conduct Structure-Activity Relationship (SAR) studies, large numbers of analogues must be synthesized and tested. Parallel synthesis is the primary strategy for generating such compound libraries, allowing for the simultaneous creation of dozens to hundreds of distinct molecules. This can be performed using either solid-phase or solution-phase techniques.
Solution-Phase Parallel Synthesis: This approach is often preferred for its adaptability of robust solution-phase reactions and easier scale-up. acs.org In this method, reactants are combined in an array of reaction vessels (e.g., a 96-well plate), and reactions are run in parallel. ethz.ch Purification can be streamlined using techniques like liquid-liquid extraction or by employing scavenger resins to remove excess reagents and by-products. nih.gov The Ugi and Passerini reactions are particularly well-suited for solution-phase parallel synthesis due to their one-pot nature and high conversion rates. acs.orgnih.gov Automated liquid handling systems can be used to precisely dispense reagents, minimizing human error and increasing throughput, which is crucial for optimizing reaction conditions and building large libraries. youtube.com
Solid-Phase Synthesis (SPS): In SPS, one of the starting materials is covalently attached to a solid support (resin). nih.govthieme-connect.comluxembourg-bio.com Reagents are added in excess to drive the reaction to completion, and purification is simplified to washing the resin to remove unreacted materials. luxembourg-bio.com This methodology is highly effective for preparing libraries of peptides and small molecules, including benzamide-derived sulfonamides. nih.govnih.gov For synthesizing this compound derivatives, a 3-nitrobenzoic acid could be attached to the resin, followed by reduction of the nitro group to an amine, and subsequent coupling with decylamine. The final product is then cleaved from the resin. A key advantage of SPS is the ability to automate the process, further accelerating library generation. ethz.ch
The following table compares the key features of solution-phase and solid-phase parallel synthesis for generating a library of this compound derivatives.
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Monitoring | Straightforward (e.g., TLC, LC-MS) | More complex, often relies on test cleavages |
| Purification | Requires extraction, chromatography, or scavenger resins nih.gov | Simplified to washing the solid support luxembourg-bio.com |
| Scale-up | Generally easier to scale up for individual compounds | Can be more challenging to scale up |
| Reagent Requirements | Stoichiometric amounts or slight excess | Requires large excess of reagents to drive to completion |
| Automation | Highly amenable to robotic liquid handlers youtube.com | Well-established for automated peptide/small molecule synthesizers |
Purification and Characterization Techniques (focused on research methodology, not basic identification)
The purification and characterization of individual compounds from a synthetic library require high-throughput and sophisticated analytical methods to confirm structure and assess purity.
Advanced Purification Techniques: High-Performance Liquid Chromatography (HPLC) is the workhorse for purifying compound libraries. For complex mixtures or compounds with chiral centers, specialized HPLC techniques are employed.
Preparative HPLC: Used for the final purification of library members, often in a parallel format where multiple samples are processed simultaneously.
Chiral Chromatography: Since enantiomers of a chiral drug can have different biological activities and toxicities, their separation is critical. wvu.edursc.org Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are used in HPLC to resolve racemic mixtures of benzamide analogues into individual enantiomers. nih.govresearchgate.netnih.gov The choice of mobile phase and column temperature are critical parameters that must be optimized for effective separation. nih.govnih.gov
Advanced Characterization Techniques: Beyond standard NMR and IR spectroscopy, the characterization of compound libraries, especially for SAR studies, relies heavily on mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing the purity and confirming the molecular weight of compounds in a library. researchgate.net High-throughput LC-MS systems can analyze a 96-well plate of compounds in a short amount of time. Time-of-flight (TOF) mass analyzers are often used for their high mass accuracy, which can help in confirming the elemental composition of a synthesized compound. researchgate.net
Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern serves as a fingerprint for the molecule, which can be used to confirm its identity by comparing it to known spectra or predicting fragmentation pathways. researchgate.net This is particularly useful for distinguishing between isomers.
Affinity Selection Mass Spectrometry (ASMS): In the context of SAR studies, ASMS is a powerful screening technique. A library of compounds is incubated with the target receptor. The compounds that bind to the receptor are then selectively detected by mass spectrometry. nih.gov This allows for the rapid identification of active "hits" from a large library without the need for a functional assay for every compound. nih.gov
Investigation of Biological Activities and Molecular Mechanisms of 3 Amino N Decylbenzamide
Poly(ADP-ribose) Polymerase (PARP) Modulation by 3-Amino-N-Decylbenzamide
The parent compound, 3-aminobenzamide (B1265367), is a foundational molecule in the study of PARP inhibition. It functions as a competitive inhibitor by binding to the enzyme's active site, interfering with the binding of its substrate, NAD+. This inhibition disrupts the repair of DNA single-strand breaks, a process heavily reliant on PARP activity. Overactivation of PARP in response to significant DNA damage can lead to cellular energy depletion (NAD+ and ATP) and ultimately cell death, a pathway known as parthanatos. By inhibiting PARP, 3-aminobenzamide can prevent this depletion and has been studied in various contexts, including neurodegenerative disorders and as a sensitizer for cancer therapies.
However, no specific in vitro assays, mechanistic studies, or comparative analyses for this compound are present in the available literature. The addition of a ten-carbon decyl chain would significantly increase the lipophilicity of the molecule compared to 3-aminobenzamide. This structural change would theoretically alter its pharmacokinetic properties, cell membrane permeability, and potentially its binding affinity and selectivity for PARP-1. Without experimental data, any discussion on the PARP-1 inhibition profile of this compound remains speculative.
In Vitro PARP-1 Inhibition Assays
There are no published studies providing specific inhibitory concentrations (e.g., IC50 values) for this compound against PARP-1. Standard enzymatic assays that measure the incorporation of labeled NAD+ into PAR polymers in the presence of the inhibitor have not been reported for this specific compound.
Mechanistic Studies on PARP-1 Binding and Activity Modulation
Detailed mechanistic studies, such as X-ray crystallography or computational modeling, to elucidate the specific binding mode of this compound within the catalytic domain of PARP-1 are not available. It is unknown how the decyl chain might interact with the protein and influence the conformation of the active site.
Impact of Decyl Chain on PARP Inhibition and Selectivity Compared to 3-Aminobenzamide
A direct comparative analysis of the inhibitory potency and selectivity of this compound versus 3-aminobenzamide is absent from the scientific literature. Such a study would be crucial to understand the structure-activity relationship and the role of the lipophilic side chain in modulating PARP inhibition.
Exploration of Alternative Molecular Targets and Pathways
The structural modifications of this compound, particularly the long alkyl chain, suggest potential interactions with other molecular targets beyond PARP. However, dedicated research in these areas is also lacking.
Evaluation of Interactions with Lipid-Modulating Enzymes
The decyl chain imparts a lipid-like character to the molecule, suggesting a rationale for investigating its interaction with enzymes involved in lipid signaling, such as sphingosine kinases (SphK). Sphingosine kinases catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule in cell proliferation, survival, and inflammation. While inhibitors of SphK are of significant therapeutic interest, there is no published evidence to suggest that this compound has been evaluated as a potential inhibitor or modulator of these enzymes.
Assessment of Modulation of Cell Signaling Pathways
Given that PARP inhibition affects cellular processes like DNA damage response, cell cycle regulation, and inflammation, it is plausible that this compound could modulate these pathways. For instance, PARP activity is known to influence the stability and accumulation of the p53 tumor suppressor protein following DNA damage. However, no studies have been published that assess the effect of this compound on stress response, inflammatory, or cell growth signaling cascades.
High-Throughput Screening for Novel Target Identification
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target or pathway. HTS campaigns typically utilize libraries of diverse small molecules to identify "hits" that can be further optimized.
There is no publicly available information to suggest that this compound has been included in any large-scale high-throughput screening campaigns for the identification of novel biological targets. Compound libraries used in HTS are sourced from various commercial vendors and institutional collections, which can contain hundreds of thousands of diverse molecules. ku.eduthermofisher.com Without specific screening data, it is not possible to identify any novel targets for this compound.
Preclinical In Vitro Biological Evaluations
Preclinical in vitro evaluations are essential for characterizing the biological activity of a compound in a controlled laboratory setting. These studies often involve cell-based assays and specific enzyme inhibition studies to elucidate the mechanism of action.
Cell-based assays are crucial for confirming that a compound can interact with its intended target within a cellular environment. For PARP inhibitors, this often involves measuring the inhibition of PARP activity in cells treated with a DNA-damaging agent.
No studies have been published that specifically measure the target engagement of this compound with PARP or any other target in a cellular context. While its structural analog, 3-aminobenzamide, is known to inhibit PARP activity in cells, this cannot be directly extrapolated to this compound. medchemexpress.comresearchgate.net
Cellular phenotypic assays assess the downstream functional consequences of a compound's activity on cellular processes. For a potential PARP inhibitor, this would include examining its effects on DNA repair and cell cycle progression.
There is a lack of research on the effects of this compound on cellular phenotypes such as DNA repair and cell cycle progression. Studies on other benzamide (B126) derivatives have shown varying effects on these processes. For instance, some benzimidazoles have been shown to arrest the cell cycle at the G2/M phase. nih.gov However, without specific experimental data, the impact of this compound on these cellular functions remains unknown.
To understand the selectivity of a compound, it is important to test its inhibitory activity against related enzymes. For a PARP inhibitor, this would involve assessing its effect on different members of the PARP family and other enzymes involved in DNA repair and cellular metabolism.
Specific enzyme inhibition studies for this compound have not been reported. The parent compound, 3-aminobenzamide, is a known inhibitor of PARP enzymes, interfering with the binding of NAD+. iomcworld.orgnih.gov The addition of the N-decyl group could potentially alter its potency and selectivity, but this has not been experimentally verified.
Preclinical In Vivo Proof-of-Concept Studies (mechanistic focus, excluding dosage, safety, or clinical data)
Preclinical in vivo studies in animal models are a critical step in drug development to demonstrate that a compound can exert its intended biological effect in a living organism.
Pharmacodynamic markers are used to measure the biological effect of a drug on its target in vivo. For PARP inhibitors, this can include measuring the levels of poly(ADP-ribose) (PAR) in tumor or surrogate tissues.
There are no published preclinical in vivo studies for this compound. Consequently, no pharmacodynamic markers have been identified or evaluated for this specific compound in any animal models. Methodologies for assessing PARP inhibitor pharmacodynamics in vivo have been developed, such as using radiolabeled PARP inhibitors for PET imaging, but these have not been applied to this compound. nih.govnih.govresearchgate.net
Assessment of Molecular Pathway Modulation in Animal Tissues
In a significant study investigating novel ortho-aminobenzamide derivatives for the treatment of gastric cancer, the compound designated as F8 demonstrated notable efficacy in an in vivo setting using an HGC-27 xenograft model in mice. nih.gov The investigation into its mechanism of action revealed that compound F8 modulates key molecular pathways involved in apoptosis (programmed cell death) and cell cycle progression. nih.gov
Researchers utilized Western blotting and immunohistochemistry (IHC) analyses to examine the expression levels of critical proteins within the tumor tissues of the treated animals. These techniques allow for the visualization and quantification of specific proteins, providing direct evidence of the compound's impact on cellular pathways.
The findings indicated that compound F8 influences the intrinsic apoptotic pathway. This was evidenced by changes in the expression of key regulatory proteins. Specifically, an increase in the expression of Bax, a pro-apoptotic protein, was observed, alongside a decrease in the expression of Bcl-2, an anti-apoptotic protein. This shift in the Bax/Bcl-2 ratio is a critical indicator of the cell's commitment to apoptosis.
Furthermore, the study demonstrated that compound F8's mechanism involves the activation of caspases, which are a family of protease enzymes essential for carrying out the process of apoptosis. An increase in the levels of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase) was detected in the tumor tissues of mice treated with F8. The cleavage of these proteins signifies the execution phase of apoptosis.
In addition to inducing apoptosis, compound F8 was also found to arrest the cell cycle at the G2/M phase. This was supported by the observed modulation of proteins that regulate cell cycle checkpoints. The detailed results from the Western blot analysis highlighting the modulation of these key proteins are summarized in the interactive table below.
Table 1: Modulation of Apoptosis and Cell Cycle-Related Proteins in HGC-27 Xenograft Tissues by Compound F8
| Protein Target | Function | Effect of Compound F8 | Pathway Modulated |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | Apoptosis |
| Bcl-2 | Anti-apoptotic | Downregulation | Apoptosis |
| Cleaved Caspase-3 | Execution of apoptosis | Upregulation | Apoptosis |
| Cleaved PARP | Execution of apoptosis | Upregulation | Apoptosis |
| p21 | Cell cycle inhibitor | Upregulation | Cell Cycle Arrest |
| Cyclin B1 | G2/M transition | Downregulation | Cell Cycle Arrest |
| CDK1 | G2/M transition | Downregulation | Cell Cycle Arrest |
These findings from the analysis of animal tissues provide a clear molecular basis for the anti-tumor activity of the o-aminobenzamide derivative F8. nih.gov The data robustly indicates that the compound's efficacy is derived from its ability to simultaneously induce programmed cell death and halt cell proliferation by modulating specific and critical molecular pathways. nih.gov This type of detailed in vivo analysis is crucial for the development of new therapeutic agents.
Structure Activity Relationship Sar and Lead Optimization of 3 Amino N Decylbenzamide Scaffolds
Positional Isomerism of Amino Group on Benzamide (B126) Ring (e.g., ortho-, meta-, para-amino-N-decylbenzamides)
The position of the amino group on the benzamide ring represents a critical determinant of a molecule's pharmacological activity. The constitutional isomers—ortho-, meta-, and para-aminobenzamides—exhibit distinct electronic properties, hydrogen bonding capabilities, and three-dimensional shapes. These differences can profoundly affect how the molecule interacts with its biological target.
For instance, moving a substituent from the meta- position to the ortho- or para- position can alter the molecule's binding mode and kinase inhibition profile. nih.gov Small structural changes, such as shifting the position of a functional group, can lead to significant variations in a compound's kinome profile and cellular activity. nih.gov The specific placement of substituents influences the molecule's interaction with target sites, where both electronic and steric effects dictate the efficiency of these interactions. nih.gov The precise spatial arrangement of key functional groups is essential for optimal binding to receptors or enzyme active sites. While the principle that positional isomerism is a key factor in SAR is well-established, specific studies directly comparing the biological activities of ortho-, meta-, and para-amino-N-decylbenzamides are not extensively detailed in the available literature. However, the strategic placement of the amino group is a fundamental consideration in the lead optimization process for this class of compounds.
Influence of N-Alkyl Chain Length and Branching on Biological Activity
Systematic variation of the N-alkyl chain length allows for the fine-tuning of biological activity. Studies on homologous series of N-alkyl nitrobenzamides have demonstrated a clear relationship between the length of the alkyl chain and antimycobacterial efficacy. nih.gov A library of N-alkyl-3,5-dinitrobenzamides showed that derivatives with intermediate chain lengths exhibited the most potent activity. nih.gov
For example, within this series, the activity against M. tuberculosis H37Rv was highest for compounds with alkyl chains of eight (C8) to twelve (C12) carbons. nih.gov This suggests an optimal lipophilicity is required for potent activity, where the compound is lipid-soluble enough to cross the mycobacterial cell wall but maintains sufficient aqueous solubility.
Table 1: Effect of N-Alkyl Chain Length on Antimycobacterial Activity and Lipophilicity of 3,5-Dinitrobenzamides
| Compound | N-Alkyl Chain | MIC (μg/mL) vs. M. tuberculosis | Predicted LogP |
|---|---|---|---|
| 1 | n-hexyl | 0.25 | 3.51 |
| 2 | n-octyl | 0.03 | 4.53 |
| 3 | n-decyl | 0.06 | 5.55 |
| 4 | n-dodecyl | 0.016 | 6.57 |
| 5 | n-tetradecyl | 0.5 | 7.59 |
Data derived from studies on N-alkyl-3,5-dinitrobenzamides. nih.gov
Lipophilicity is a key physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The length of the N-alkyl chain directly correlates with the lipophilicity of the benzamide derivative. nih.gov An increase in chain length enhances the compound's affinity for lipid environments, which can improve its ability to partition into and across biological membranes. nih.govomicsonline.org
However, this relationship is not always linear. An excessive increase in lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity, a phenomenon often referred to as the "cutoff effect." nih.gov Stereochemical and steric factors of the alkyl chain also have a considerable influence on the interaction of solutes with phospholipid membranes. nih.gov Therefore, optimizing the N-alkyl chain length is a balancing act to achieve sufficient membrane permeability without compromising solubility or introducing undesirable off-target effects.
Substituent Effects on the Benzene (B151609) Ring
Modification of the benzene ring with various substituents is a common strategy in lead optimization to modulate the electronic, steric, and lipophilic properties of the 3-amino-N-decylbenzamide scaffold.
The introduction of substituents on the aromatic ring can have profound electronic and steric effects. nih.gov Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., alkyl, alkoxy) can alter the electron density of the ring and the acidity or basicity of the amide and amino groups. These changes can influence hydrogen bonding and other non-covalent interactions with a biological target.
Halogen Groups: The introduction of halogen atoms (F, Cl, Br, I) is a widely used tactic in medicinal chemistry. Halogens can increase lipophilicity, thereby enhancing membrane permeability. nih.govnih.gov Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The biological activity can be significantly altered depending on the nature and position of the halogen substituent. nih.govbiointerfaceresearch.com
Alkyl and Alkoxy Groups: Small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups can also modulate lipophilicity and introduce steric bulk. nih.gov Their electronic effects are generally donating, which can influence the reactivity and binding properties of the scaffold.
Other Functional Groups: The introduction of other functional groups, such as a nitro group (NO2), can have dramatic effects. In some benzamide series, a nitro group has been found to be essential for biological activity. nih.gov For instance, N-alkyl-3,5-dinitrobenzamides and N-alkyl-3-nitro-5-trifluoromethylbenzamides were found to be the most active series in a study against mycobacteria, indicating a strong positive contribution from these electron-withdrawing substituents. nih.gov
The strategic combination of these substitutions allows for the multi-dimensional optimization of the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties.
Modifications of the Amide Linkage
The amide bond in this compound is a critical interaction point with its biological target and is often a site of metabolic vulnerability. Consequently, significant efforts have been directed towards its modification through isosteric replacements and the introduction of conformational constraints.
Isosteric Replacements (e.g., sulfonyl, urea, carbamate)
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to modulate the physicochemical properties and metabolic stability of a lead compound. For the this compound scaffold, several amide isosteres have been investigated. A variety of amide bioisostere classes are known, including sulfonamides, ureas, and carbamates nih.gov.
Sulfonyl Derivatives: The replacement of the amide carbonyl with a sulfonyl group introduces a tetrahedral geometry and alters the hydrogen bonding capacity. While the sulfonamide group can act as a hydrogen bond donor, it is a weaker hydrogen bond acceptor compared to the amide carbonyl oxygen. This modification can impact binding affinity and selectivity.
Urea Analogues: Urea isosteres maintain the hydrogen bond donor and acceptor capabilities of the parent amide and can introduce an additional hydrogen bond donor. This can potentially lead to enhanced interactions with the target protein. The geometry of the urea linkage is also similar to that of the amide bond.
Carbamate Linkages: Carbamates represent another class of amide isosteres. They retain a carbonyl group for hydrogen bonding and introduce an oxygen atom into the linker, which can influence the conformational preferences and solubility of the molecule.
Below is a table summarizing the general properties of these isosteric replacements compared to the parent amide.
| Linkage | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Geometry | Potential Impact on Properties |
| Amide | Yes (N-H) | Yes (C=O) | Planar | Baseline for comparison |
| Sulfonyl | Yes (N-H) | Weak (SO2) | Tetrahedral | Altered H-bonding, potential for improved stability |
| Urea | Yes (two N-H) | Yes (C=O) | Planar | Increased H-bond donor capacity, potential for enhanced binding |
| Carbamate | Yes (N-H) | Yes (C=O) | Planar | Modified conformational flexibility and solubility |
Conformational Constraints and Rigidification
Introducing conformational constraints into a flexible molecule like this compound can be a powerful strategy to improve its biological activity. By reducing the number of accessible conformations, the molecule can be "pre-organized" into its bioactive conformation, leading to a more favorable entropy of binding. This rigidification can also enhance selectivity by disfavoring binding to off-target proteins.
Strategies for rigidification of the this compound scaffold could involve incorporating the decyl chain into a cyclic system or introducing rigid linkers in place of the flexible alkyl chain. For instance, replacing the linear decyl group with a more rigid cycloalkyl or arylalkyl substituent can restrict conformational freedom. The synthesis of rigid glutamate analogues has demonstrated the potential of this approach to modulate receptor activity nih.gov.
Rational Design and Optimization of this compound Analogues
Focused Library Synthesis and Screening
Focused library synthesis is a key strategy for exploring the SAR around the this compound scaffold in a systematic and efficient manner. This approach involves the parallel synthesis of a series of related compounds where specific regions of the molecule are varied. For the this compound series, libraries can be designed to explore a range of substituents on the aromatic ring, variations in the length and branching of the N-alkyl chain, and different isosteric replacements for the amide linkage.
The design of these libraries is often guided by computational methods, such as pharmacophore modeling and docking studies, to prioritize compounds with a higher probability of being active. Once synthesized, these libraries are screened against the biological target to identify compounds with improved activity and properties. The synthesis of DNA-encoded libraries (DELs) with a focus on amide coupling is one approach that allows for the rapid generation and screening of large numbers of compounds nih.gov.
Hit-to-Lead Development Strategies
The hit-to-lead (H2L) process aims to take promising "hit" compounds identified from screening and optimize them into "lead" compounds with more drug-like properties. This involves improving potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, while also considering intellectual property aspects ddcpharmaceutical.com.
For the this compound series, a typical hit-to-lead strategy would involve:
Initial SAR Exploration: Synthesizing and testing a small number of analogues to understand the initial SAR and identify key areas for modification.
Potency and Selectivity Optimization: Iteratively modifying the structure to enhance binding affinity for the target while minimizing interactions with off-targets. This often involves techniques like scaffold hopping and bioisosteric replacement ddcpharmaceutical.com.
ADME Profiling: Evaluating the metabolic stability, solubility, and permeability of the most promising analogues to ensure they have suitable pharmacokinetic properties for further development.
Intellectual Property: Ensuring that the optimized lead compounds are novel and patentable.
Target Identification and Validation for 3 Amino N Decylbenzamide
Biochemical Approaches for Direct Target Binding Assessment
Biochemical methods provide a direct means of identifying the protein partners of a small molecule. These techniques are predicated on the physical interaction between the compound and its target.
Affinity Purification and Proteomics
Affinity purification coupled with mass spectrometry-based proteomics is a powerful strategy to isolate and identify the binding partners of a compound from a complex biological sample. In a hypothetical application to 3-amino-N-decylbenzamide, the compound would first be immobilized on a solid support, such as a resin. This "bait" is then incubated with a cell lysate, allowing proteins with an affinity for the compound to bind. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This approach can provide a direct snapshot of the proteins that physically interact with this compound.
Table 1: Hypothetical Data from Affinity Purification-Proteomics for this compound
| Putative Target Protein | Gene Symbol | Cellular Localization | Potential Function |
| Protein Kinase X | PKX | Cytoplasm | Signal Transduction |
| Dehydrogenase Y | DHY | Mitochondria | Metabolism |
| Transcription Factor Z | TFZ | Nucleus | Gene Regulation |
This table represents a hypothetical outcome and is for illustrative purposes only, as no specific data for this compound is currently available.
Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP) is a method that assesses the thermal stability of proteins on a proteome-wide scale. The principle behind TPP is that the binding of a ligand, such as a drug, can stabilize its target protein, leading to an increase in its melting temperature. By comparing the thermal profiles of proteins in the presence and absence of this compound, one could identify proteins that are directly engaged by the compound. This technique offers the advantage of being applicable in a cellular context, providing insights into target engagement under more physiologically relevant conditions.
Genetic Interaction Methods for Target Identification
Genetic approaches are invaluable for uncovering the functional consequences of a compound's activity and for identifying the pathways and specific gene products that are essential for its mechanism of action.
CRISPR-Cas9 Screening for Pathway Dependencies
CRISPR-Cas9 technology can be employed in large-scale genetic screens to identify genes that, when knocked out, confer resistance or sensitivity to a particular compound. For this compound, a genome-wide CRISPR-Cas9 screen could reveal genes that are essential for its cytotoxic or cytostatic effects. For example, if cells with a knockout of a specific gene (e.g., a drug transporter or a metabolic enzyme) become resistant to the compound, it would suggest that this gene product is involved in the compound's uptake or bioactivation.
RNA Interference (RNAi) Profiling
Similar to CRISPR-Cas9 screens, RNA interference (RNAi) can be used to systematically knock down the expression of genes to identify those that modulate the cellular response to this compound. By observing which gene knockdowns alter the phenotypic effects of the compound, researchers can infer the involvement of these genes in its mechanism of action.
Phenotypic Screening and Target Deconvolution
Phenotypic screening involves testing a compound in a model system (e.g., cell culture or a whole organism) to identify its effects on a particular phenotype, such as cell death, differentiation, or migration. Once a desired phenotype is observed with this compound, the subsequent and more challenging step is "target deconvolution," which involves identifying the molecular target responsible for that phenotype. This process often integrates the biochemical and genetic methods described above to link the observed biological effect to a specific protein or pathway.
Computational Chemistry Approaches in the Design and Mechanism Elucidation of 3 Amino N Decylbenzamide Derivatives
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes of potential drug candidates within the active sites of their protein targets.
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, and its inhibition has been a successful strategy in cancer therapy. nih.govbohrium.com Benzamide (B126) derivatives are a well-known class of PARP-1 inhibitors, with the benzamide moiety typically occupying the nicotinamide (B372718) binding pocket of the enzyme's active site. researchgate.net
A hypothetical docking pose of 3-amino-N-decylbenzamide in the PARP-1 active site would likely show the following interactions:
| Interacting Moiety of Ligand | Interacting Residue(s) in PARP-1 | Type of Interaction |
| Benzamide NH | Gly202 | Hydrogen Bond |
| Benzamide C=O | Ser243 | Hydrogen Bond |
| 3-Amino group | Asp214 | Hydrogen Bond/Electrostatic |
| N-Decyl chain | Tyr235, Phe230, Met229 | Hydrophobic Interactions |
While the primary binding site for benzamide derivatives in PARP-1 is well-characterized, computational studies can also aid in the identification of novel or allosteric binding pockets. By employing techniques such as blind docking or by analyzing the protein surface for druggable cavities, researchers can uncover alternative sites where a molecule like this compound could bind and modulate the enzyme's activity. The flexible decyl chain of the molecule may allow it to access and bind to less conventional, hydrophobic pockets adjacent to the primary active site, potentially leading to novel mechanisms of inhibition or improved selectivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of protein-ligand interactions, allowing for the assessment of the stability of binding modes and the exploration of conformational changes over time.
MD simulations can also shed light on the process of ligand-target recognition. By placing the ligand at a distance from the protein's active site and running long-timescale simulations, it is possible to observe the ligand's approach and entry into the binding pocket. mdpi.com These simulations can reveal the energetic barriers and key intermediate states involved in the binding process. For this compound, such studies could elucidate the role of the long alkyl chain in guiding the molecule into the active site and the conformational rearrangements that may occur in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target. This typically involves calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. researchgate.net In a 3D-QSAR study of this compound derivatives, the molecules would be aligned, and their steric and electrostatic fields would be calculated. The resulting models can be visualized as contour maps, highlighting regions where modifications to the chemical structure are likely to increase or decrease biological activity. For instance, a 3D-QSAR model might indicate that increasing the hydrophobicity of the N-alkyl chain up to a certain length enhances activity, while the addition of bulky substituents at certain positions on the benzamide ring is detrimental. researchgate.net
A hypothetical 3D-QSAR contour map analysis for this compound derivatives might reveal:
| Field Type | Favorable Region | Unfavorable Region | Implication for Design |
| Steric | Around the N-decyl chain | Near the 3-amino group | Longer or branched alkyl chains may be beneficial; bulky substituents at the 3-position should be avoided. |
| Electrostatic | Negative potential near the benzamide C=O | Positive potential near the 3-amino group | Electron-withdrawing groups on the ring may decrease activity; maintaining the basicity of the amino group is important. |
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in medicinal chemistry for forecasting the biological activity of compounds based on their molecular structures. For this compound derivatives, a QSAR study would involve the generation of a dataset of analogues with varying substituents and their corresponding experimentally determined biological activities.
A typical QSAR modeling process for this compound derivatives would involve the following steps:
Data Set Preparation: A series of this compound analogues would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be measured.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.
The resulting model can then be used to predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.
Table 1: Hypothetical QSAR Model for this compound Derivatives
| Derivative | Experimental IC50 (µM) | Predicted IC50 (µM) | LogP | Molecular Weight ( g/mol ) |
| Compound 1 | 1.2 | 1.5 | 4.5 | 304.48 |
| Compound 2 | 0.8 | 0.9 | 4.2 | 318.51 |
| Compound 3 | 2.5 | 2.2 | 5.1 | 332.53 |
| Compound 4 | 0.5 | 0.6 | 4.0 | 303.45 |
Elucidation of Key Physicochemical Descriptors for Activity
A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that govern the biological activity of a series of compounds. For this compound derivatives, these descriptors can provide valuable insights into the mechanism of action and guide further optimization efforts.
Commonly investigated physicochemical descriptors include:
Hydrophobicity (LogP): The decyl chain in this compound suggests that hydrophobicity plays a significant role in its activity, likely influencing its ability to cross cell membranes and interact with hydrophobic pockets in its target protein.
Electronic Properties: Descriptors such as Hammett constants (σ) and calculated atomic charges can reveal the influence of electron-donating or electron-withdrawing groups on the benzamide ring on activity.
Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) can quantify the impact of the size and shape of substituents on the interaction with the biological target.
Table 2: Key Physicochemical Descriptors for a Hypothetical Series of this compound Analogues
| Analogue | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Biological Activity (1/IC50) |
| Analogue A | 4.8 | 95.2 | 0.1 | 0.8 |
| Analogue B | 5.2 | 102.5 | -0.2 | 1.5 |
| Analogue C | 4.5 | 90.1 | 0.3 | 0.5 |
| Analogue D | 5.5 | 105.3 | -0.1 | 1.8 |
De Novo Design and Virtual Screening of this compound Analogues
De novo design and virtual screening are powerful computational techniques for the discovery of novel and potent analogues of a lead compound like this compound.
De Novo Design: This approach involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. nih.gov Algorithms for de novo design can build molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site. nih.gov For this compound, de novo design could be used to explore novel scaffolds that retain the key pharmacophoric features while possessing improved properties.
Virtual Screening: This technique involves the computational screening of large libraries of virtual compounds to identify those that are most likely to bind to a target of interest. Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock and score potential ligands. Ligand-based virtual screening, on the other hand, uses the structure of known active compounds, such as this compound, to identify other molecules with similar properties.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound and its derivatives, DFT calculations can provide valuable insights into their chemical behavior. researchgate.net
Key parameters that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of the HOMO and LUMO are related to the electron-donating and electron-accepting abilities of a molecule, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information can be used to predict how the molecule will interact with its biological target. sapub.org
Atomic Charges: DFT can be used to calculate the partial charges on each atom in a molecule, providing further insight into its electronic properties and potential for intermolecular interactions.
Table 3: Calculated DFT Parameters for this compound
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 3.2 D |
These computational approaches, from the development of predictive QSAR models to the detailed quantum mechanical calculations of electronic properties, provide a powerful and multifaceted framework for the rational design and optimization of this compound derivatives as potential therapeutic agents.
Analytical Methodologies for Research on 3 Amino N Decylbenzamide
Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry for structural confirmation)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of 3-amino-N-decylbenzamide. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods used for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the 3-aminobenzamide (B1265367) core and the aliphatic protons of the N-decyl chain. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the decyl chain would produce a series of signals in the upfield region (δ 0.8-3.5 ppm). The methylene (B1212753) group attached to the amide nitrogen is expected to be observed as a triplet at approximately δ 3.2-3.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide is a key diagnostic signal, typically appearing in the range of δ 165-170 ppm. The aromatic carbons would be observed between δ 110-150 ppm, while the carbons of the decyl chain would resonate in the δ 14-40 ppm range. chemicalbook.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons, solidifying the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) can provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the determination of the elemental formula with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For this compound, expected fragmentation pathways would involve the cleavage of the amide bond, leading to the formation of the 3-aminobenzoyl cation and fragments corresponding to the decyl chain. mzcloud.org
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | ~7.2-6.7 ppm (m, 4H, Ar-H), ~3.4 (t, 2H, N-CH₂), ~1.6 (quint, 2H, N-CH₂-CH₂), ~1.3-1.2 (m, 14H, -(CH₂)₇-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | ~168 (C=O), ~147 (C-NH₂), ~138 (Ar-C), ~129 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~40 (N-CH₂), ~32-22 (decyl carbons), ~14 (-CH₃) |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₁₇H₂₉N₂O⁺: 277.2274, Found: 277.2271 |
| MS/MS of [M+H]⁺ | Major Fragment Ions (m/z) | 121.05 (3-aminobenzoyl cation), various fragments from the decyl chain |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)
Chromatographic methods are essential for separating this compound from impurities and byproducts, thereby assessing its purity. These techniques are also invaluable for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.
Reversed-Phase HPLC: This is the most common mode for analyzing compounds of intermediate polarity. A C18 or a Phenyl-Hexyl column is typically used as the stationary phase. thermofisher.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of the target compound from both more polar and less polar impurities. Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the primary amine and amide groups may be necessary to increase the volatility and thermal stability of this compound. However, with modern columns and injection techniques, direct analysis might be feasible. GC-MS offers high separation efficiency and provides mass spectral data for peak identification.
Interactive Data Table: Typical Chromatographic Conditions for this compound Analysis
| Technique | Parameter | Typical Conditions |
| HPLC | Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile | |
| Gradient | 30% B to 95% B over 20 minutes | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC-MS | Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | |
| Temperature Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min | |
| Ionization | Electron Ionization (EI) at 70 eV |
Methodologies for In Vitro and In Vivo Quantitation (e.g., LC-MS/MS for compound tracking in biological matrices, excluding pharmacokinetics specific to human administration)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net
The method involves three main steps:
Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For conjugated metabolites, an enzymatic or chemical hydrolysis step may be required. nih.gov
Chromatographic Separation: A rapid HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) separation is used to resolve the analyte from matrix components. Isocratic or fast gradient elution is often employed to minimize run times.
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method provides excellent sensitivity and minimizes interference from the biological matrix. researchgate.net An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure high accuracy and precision.
Interactive Data Table: Key Parameters for LC-MS/MS Quantitation of this compound
| Parameter | Description |
| Sample Matrix | Plasma, Urine, Tissue Homogenate |
| Sample Preparation | Protein precipitation followed by SPE |
| LC Column | C18 or Phenyl-Hexyl UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 277.2 → 121.1) |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range |
Future Research Directions and Translational Perspectives Preclinical
Development of More Potent and Selective 3-Amino-N-Decylbenzamide Analogues
The initial structure of this compound serves as a foundational scaffold for further chemical optimization. Structure-activity relationship (SAR) studies are essential to develop analogues with enhanced potency and selectivity for specific molecular targets, such as individual PARP isoforms or other enzymes like sirtuins. nih.gov The primary goals are to maximize on-target activity while minimizing off-target effects.
Future research should focus on systematic modifications of the this compound structure:
Benzamide (B126) Ring Substitution: Introduction of various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) on the phenyl ring can modulate electronic properties and create new interactions with the target protein, potentially improving binding affinity. researchgate.net
Amino Group Modification: The 3-amino group is a key site for derivatization. Acylation, alkylation, or incorporation into heterocyclic systems could enhance target engagement and selectivity.
N-Decyl Chain Variation: The length and nature of the lipophilic tail can be altered. Exploring shorter or longer alkyl chains, introducing branching, or incorporating cyclic moieties can fine-tune the compound's lipophilicity, cell permeability, and metabolic stability. rsc.org SAR studies on related scaffolds have shown that such modifications can significantly impact potency and pharmacological properties. nih.gov
These synthetic efforts will generate a library of analogues for screening. nih.gov High-throughput enzymatic assays and cell-based assays will be crucial for identifying lead candidates with superior profiles compared to the parent compound.
| Modification Site | Example Modification | Predicted Impact on Activity/Selectivity | Rationale |
| Phenyl Ring | Addition of 5-chloro group | ++ | Can improve binding affinity through halogen bonding and alter electronic properties. researchgate.net |
| Phenyl Ring | Addition of 4-methoxy group | +/- | May increase water solubility but could also introduce steric hindrance. nih.gov |
| 3-Amino Group | Acylation (e.g., Acetyl) | + | Modulates hydrogen bonding capacity and can influence target selectivity. |
| N-Decyl Chain | Shorten to N-hexyl | - | Decreased lipophilicity might reduce membrane interaction and binding in hydrophobic pockets. |
| N-Decyl Chain | Introduce branching (e.g., iso-decyl) | +/- | Can improve metabolic stability and alter binding conformation. rsc.org |
| N-Decyl Chain | Replace with a phenyl group | + | May introduce favorable pi-stacking interactions within the target's binding site. |
Table 1: Illustrative Structure-Activity Relationship (SAR) exploration for this compound analogues. The predicted impact is hypothetical and based on general medicinal chemistry principles.
Investigation of Combination Therapies with Existing Modulators
The therapeutic efficacy of targeted agents can often be enhanced through combination with other drugs. Given the likely role of this compound as a PARP inhibitor, exploring its use in combination with existing modulators is a promising preclinical strategy. nih.gov PARP inhibitors have shown significant synergy with agents that induce DNA damage, as the inhibition of single-strand break repair makes cancer cells more vulnerable to double-strand breaks. mdpi.com
Potential combination strategies to investigate in preclinical models include:
With Chemotherapeutic Agents: Combining with DNA-damaging agents like carboplatin (B1684641) or temozolomide (B1682018) could create synthetic lethality in tumor cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govmdpi.com
With other Targeted Therapies: Combination with inhibitors of signaling pathways involved in cell proliferation and survival, such as STAT3 inhibitors, could overcome resistance mechanisms and produce synergistic anti-cancer effects. mdpi.com
With CFTR Modulators: In non-oncology contexts like cystic fibrosis, corrector and potentiator modulator combinations have shown benefits that could potentially be augmented by agents affecting other cellular pathways. nih.gov While a direct link is speculative, exploring novel combinations is a key research avenue.
| Combination Agent Class | Example Agent | Rationale for Combination | Potential Disease Context |
| Platinum-based Chemotherapy | Carboplatin | Induces DNA double-strand breaks, which cannot be effectively repaired when PARP is inhibited. nih.gov | BRCA-mutant Breast/Ovarian Cancer |
| Alkylating Agents | Temozolomide | Causes DNA damage that relies on PARP-mediated repair. | Glioblastoma |
| STAT3 Inhibitors | LLL12B | Co-inhibition of PARP and STAT3 can suppress cancer cell viability and migration more effectively than monotherapy. mdpi.com | Triple-Negative Breast Cancer |
| Angiogenesis Inhibitors | Bevacizumab | May enhance tumor hypoxia, increasing reliance on PARP for DNA repair. | Ovarian Cancer |
Table 2: Potential combination therapy strategies for a this compound-based PARP inhibitor.
Exploration of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery. While high selectivity is often a primary goal, designing compounds that intentionally modulate several relevant targets can lead to enhanced efficacy or overcome drug resistance. Some existing PARP inhibitors are known to inhibit other proteins, such as tankyrase or other PARP isoforms, to varying degrees. nih.gov
Future research on this compound should include:
Broad Kinase and Enzyme Screening: Profiling advanced analogues against a wide panel of enzymes (e.g., kinases, sirtuins, other DNA repair proteins) to identify any potential off-target activities that could be therapeutically beneficial.
Rational Design of Multi-Target Ligands: Based on screening results, intentionally modifying the this compound scaffold to optimize its activity against a secondary target. For instance, a hybrid molecule could be designed to inhibit both PARP and a key signaling kinase involved in cancer cell proliferation.
Systems Biology Analysis: Utilizing computational and systems biology approaches to predict the network effects of inhibiting multiple targets and to identify synergistic target combinations.
| Potential Secondary Target | Therapeutic Rationale for Co-Inhibition | Relevant Disease Area |
| Tankyrase 1/2 | Inhibition of Wnt/β-catenin signaling pathway. | Colorectal Cancer |
| SIRT2 | Deacetylase inhibitors have shown neuroprotective effects. nih.gov | Huntington's Disease |
| PI3K | Dual inhibition of DNA repair and a major cell survival pathway. | Various Cancers |
| VEGFR2 | Combined anti-angiogenic and DNA damage repair inhibition. | Solid Tumors |
Table 3: Potential secondary targets for a multi-targeting approach based on the this compound scaffold.
Advanced Preclinical Animal Model Studies for Efficacy (mechanistic insights)
To translate promising in vitro findings, rigorous evaluation in advanced preclinical animal models is imperative. These models are crucial for assessing efficacy, understanding in vivo mechanisms of action, and identifying potential challenges before clinical development. bohrium.comresearchgate.net
Key preclinical model studies for this compound analogues would include:
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better represent the heterogeneity of human cancers and are valuable for predicting clinical response.
Genetically Engineered Mouse Models (GEMMs): GEMMs that develop spontaneous tumors due to specific genetic mutations (e.g., BRCA1/2 knockout) are excellent for studying efficacy in a context that mimics human disease development and for investigating mechanisms of resistance. mdpi.com
Orthotopic and Metastasis Models: Implanting tumor cells in the organ of origin (orthotopic) allows for the study of the agent's effect on tumor growth in a relevant microenvironment and its ability to inhibit metastasis.
Ischemia/Reperfusion Models: To explore non-oncology applications, models such as renal ischemia/reperfusion injury in rats can be used to determine if PARP inhibition by the compound confers protective effects against oxidative and nitrosative stress. nih.gov
These studies should be designed not only to measure tumor shrinkage but also to provide mechanistic insights through pharmacodynamic biomarker analysis (e.g., measuring PARP activity in tumor tissue) and molecular profiling of responding versus non-responding tumors.
| Animal Model Type | Key Advantage | Primary Research Question |
| Cell Line-Derived Xenograft (CDX) | High reproducibility, cost-effective. | Initial in vivo efficacy and tolerability screening. |
| Patient-Derived Xenograft (PDX) | Preserves human tumor heterogeneity. | Efficacy in models that reflect clinical diversity; biomarker discovery. |
| Genetically Engineered Mouse Model (GEMM) | Mimics human disease progression; intact immune system. | Efficacy against spontaneous tumors; study of resistance mechanisms. mdpi.com |
| Syngeneic Models | Intact and competent immune system. | Evaluation of interplay with the immune system; combination with immunotherapy. |
| Disease-Specific Models (e.g., I/R) | Models a specific pathophysiology. | Efficacy in non-cancer indications like ischemic injury. nih.gov |
Table 4: Advanced preclinical animal models for evaluating this compound analogues.
Design of Targeted Delivery Systems for Enhanced Biological Impact
The significant lipophilicity conferred by the N-decyl chain on this compound presents both opportunities and challenges. While it may enhance cell membrane permeability, it can also lead to poor aqueous solubility, aggregation, and non-specific distribution in the body. Advanced drug delivery systems can address these issues to enhance the compound's therapeutic index. nih.gov
Future research should explore the formulation of this compound into various delivery platforms:
Nanoparticle Encapsulation: Encapsulating the compound within nanocarriers such as liposomes or polymeric micelles can improve its solubility, prolong its circulation time, and allow for passive targeting to tumors via the enhanced permeability and retention (EPR) effect. nih.gov
Peptide-Drug Conjugates (PDCs): Covalently attaching the compound to a peptide that targets a receptor overexpressed on cancer cells can facilitate active and specific delivery to the tumor site, reducing systemic exposure. nih.gov
Antibody-Drug Conjugates (ADCs): For highly potent analogues, conjugation to a tumor-targeting monoclonal antibody offers a powerful strategy for selective delivery.
Prodrug Approaches: Modifying the molecule into an inactive prodrug that is selectively activated at the target tissue (e.g., by tumor-specific enzymes) can enhance its therapeutic window.
These targeted systems can improve the pharmacokinetic profile, increase drug concentration at the site of action, and minimize off-target toxicities, thereby maximizing the biological impact of the therapeutic agent. google.com
| Delivery System | Mechanism of Action | Key Advantages for this compound |
| Liposomes | Encapsulation in a lipid bilayer vesicle. | Solubilizes lipophilic drug; allows for passive tumor targeting (EPR effect). |
| Polymeric Micelles | Encapsulation in the hydrophobic core of self-assembled amphiphilic block copolymers. nih.gov | High drug-loading capacity for hydrophobic agents; good stability. |
| Peptide-Drug Conjugates (PDCs) | Covalent linkage to a targeting peptide. nih.gov | Active targeting to specific cell surface receptors; enhanced cell penetration. |
| Prodrugs | A chemically modified, inactive form of the drug. | Can improve solubility and be designed for tumor-specific activation, reducing systemic effects. |
Table 5: Potential targeted delivery systems to enhance the efficacy of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-N-decylbenzamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution, where a decylamine reacts with a benzoyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization should focus on temperature control (0–25°C) to minimize side reactions like hydrolysis. Purity is enhanced via recrystallization using ethanol/water mixtures .
- Key Variables : Solvent polarity, stoichiometry of the amine-to-acyl chloride ratio (1:1.2 recommended), and pH monitoring to prevent premature protonation of the amine .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
- Analytical Techniques :
- NMR : - and -NMR confirm the presence of the decyl chain (δ 0.8–1.6 ppm for CH groups) and benzamide aromatic protons (δ 7.2–8.1 ppm) .
- XRD : Monoclinic crystal systems (e.g., space group ) resolve bond angles and torsion strains, critical for confirming stereoelectronic effects .
Q. What are the primary research applications of this compound in medicinal chemistry and materials science?
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors due to its hydrogen-bonding capability with ATP-binding pockets. Derivatives show potential in modulating inflammatory pathways .
- Materials Science : The decyl chain enhances lipid bilayer interactions, making it useful in drug delivery nanoparticle design .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced biological activity?
- SAR Strategies :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl at the benzamide meta-position) improve metabolic stability but may reduce solubility. Comparative studies with 3-chloro and 4-methoxy analogs highlight trade-offs .
- Chain Length : Extending the decyl chain beyond C10 increases lipophilicity (logP > 5), improving blood-brain barrier penetration but risking hepatotoxicity .
Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound synthesis under varying catalytic systems?
- Contradiction Analysis :
- Catalyst Screening : Pd/C vs. Raney Nickel in hydrogenation steps may explain yield disparities (60–85%) due to competing dehalogenation pathways .
- Byproduct Identification : LC-MS/MS detects N-dealkylated byproducts, which are minimized using milder reductants (NaBH vs. LiAlH) .
Q. What advanced computational or experimental approaches validate the interaction mechanisms of this compound with biological targets?
- Mechanistic Tools :
- Docking Simulations : Molecular dynamics (MD) using AutoDock Vina predict binding affinities to cyclooxygenase-2 (COX-2), validated via SPR assays .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during target binding, distinguishing entropy-driven (hydrophobic) vs. enthalpy-driven (H-bonding) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
